molecular formula C17H27BO4 B14032244 2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032244
M. Wt: 306.2 g/mol
InChI Key: JESWFRLXUZYOGY-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with isopropyl and methoxymethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropyl-4-(methoxymethoxy)phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the boronic ester linkage. The reaction conditions may include heating the reaction mixture to moderate temperatures and using solvents like toluene or dichloromethane to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in Suzuki-Miyaura cross-coupling reactions. The compound’s reactivity is primarily attributed to the boron atom, which acts as a Lewis acid, facilitating the formation of stable complexes with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents on the phenyl ring, which can influence its reactivity and stability. The presence of the isopropyl and methoxymethoxy groups can enhance its solubility and provide steric hindrance, affecting its behavior in various chemical reactions.

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

2-[4-(methoxymethoxy)-2-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO4/c1-12(2)14-10-13(20-11-19-7)8-9-15(14)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3

InChI Key

JESWFRLXUZYOGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)C(C)C

Origin of Product

United States

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